7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a fluorine atom at the 7th position, a methyl group at the 3rd position, and a carboxylic acid group at the 6th position. The molecular formula of this compound is C9H6FNO4, and it has a molecular weight of 211.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives under specific reaction conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
- 4-Hydroxy-2-quinolones
- N-substituted 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole derivatives .
Uniqueness
What sets 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-5-3-2-4(8(12)13)6(10)7(5)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI Key |
SIPJROVDRFQGFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)C(=O)O)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.